molecular formula C17H23N3O4S2 B5994771 N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5994771
M. Wt: 397.5 g/mol
InChI Key: ZHEWZTZNDACFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The thiophene ring can be synthesized through a Friedel-Crafts acylation reaction, while the piperidine ring can be obtained via a reductive amination process. The oxazole ring is often synthesized through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form different amine derivatives.

    Substitution: The oxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can produce various amine derivatives.

Scientific Research Applications

N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-(1,3,4-oxadiazol-2-yl)aniline
  • N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide

Uniqueness

N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-11-7-15(19-24-11)17(21)18-9-14-5-4-6-20(10-14)26(22,23)16-8-12(2)25-13(16)3/h7-8,14H,4-6,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEWZTZNDACFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCCN(C2)S(=O)(=O)C3=C(SC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.